An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate
An In-depth Technical Guide to Ethyl 3-Isothiocyanatobutyrate
CAS Number: 206750-29-0
This guide provides a comprehensive technical overview of Ethyl 3-isothiocyanatobutyrate, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this compound, underpinned by established scientific principles and methodologies.
Introduction
Ethyl 3-isothiocyanatobutyrate is a chemical compound featuring both an ester and an isothiocyanate functional group. This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and complex organic molecules. The isothiocyanate group is a well-known electrophile, readily reacting with nucleophiles, while the ester moiety offers a handle for further chemical transformations. Its structure presents opportunities for creating diverse molecular scaffolds, a key aspect in the exploration of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-isothiocyanatobutyrate is presented in the table below.
| Property | Value | Source |
| CAS Number | 206750-29-0 | [1] |
| Molecular Formula | C₇H₁₁NO₂S | [1] |
| Molecular Weight | 173.23 g/mol | [1] |
| Boiling Point | 87-88 °C at 5 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Refractive Index | 1.491 | [1] |
Synthesis of Ethyl 3-Isothiocyanatobutyrate
The synthesis of Ethyl 3-isothiocyanatobutyrate is most commonly achieved from its corresponding primary amine precursor, ethyl 3-aminobutanoate. Several methods exist for the conversion of primary amines to isothiocyanates, with the reaction with thiophosgene or carbon disulfide being the most prevalent.
General Synthetic Approach from Ethyl 3-Aminobutanoate
The conversion of ethyl 3-aminobutanoate to Ethyl 3-isothiocyanatobutyrate involves the formation of a dithiocarbamate intermediate, followed by its decomposition to the isothiocyanate. This is a widely adopted and efficient method for the synthesis of isothiocyanates.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of Ethyl 3-isothiocyanatobutyrate.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of Ethyl 3-isothiocyanatobutyrate, adapted from established methods for isothiocyanate synthesis.[2][3]
Materials:
-
Ethyl 3-aminobutanoate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Phosphorus oxychloride (POCl₃) or Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 3-aminobutanoate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by TLC.
-
-
Decomposition to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of phosphorus oxychloride (1.1 eq) or dicyclohexylcarbodiimide (1.1 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 3-isothiocyanatobutyrate.
-
Chemical Reactivity and Mechanistic Insights
The isothiocyanate group (-N=C=S) is a heterocumulene and the key to the reactivity of Ethyl 3-isothiocyanatobutyrate. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to nucleophilic attack.
Reaction with Nucleophiles: Formation of Thiourea Derivatives
A cornerstone reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[2][4] This reaction is typically rapid and proceeds with high yields, making it a valuable tool in synthetic and medicinal chemistry.[5][6][7][8]
Diagram of the Reaction with a Primary Amine
Caption: Reaction of Ethyl 3-isothiocyanatobutyrate with a primary amine.
The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer leads to the stable thiourea product. The reaction is often carried out in a variety of solvents at room temperature and is generally considered a "click" type reaction due to its efficiency and reliability.[9]
Cyclization Reactions: Synthesis of Heterocycles
Ethyl 3-isothiocyanatobutyrate serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles.[10][11][12][13] These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceuticals. For instance, reaction with α-haloketones can lead to the formation of substituted thiazole rings.
Applications in Drug Development
The isothiocyanate and thiourea functionalities are present in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[6][8][14][15][16]
As a Scaffold for Bioactive Molecules
Ethyl 3-isothiocyanatobutyrate can be utilized as a starting material to generate libraries of thiourea derivatives for high-throughput screening in drug discovery programs. The ease of the thiourea formation allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).[8][17][18][19][20] The butyrate ester portion of the molecule can also be modified to further tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Potential Pharmacological Activities of Derivatives
Derivatives of Ethyl 3-isothiocyanatobutyrate, particularly the corresponding thioureas, are of interest for their potential pharmacological activities. Thiourea derivatives have been reported to possess a broad spectrum of biological effects, and the structural framework provided by Ethyl 3-isothiocyanatobutyrate offers a promising starting point for the design of novel therapeutic agents.[5][6][7]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, a doublet for the methyl group at the 3-position, and multiplets for the methylene and methine protons of the butyrate chain.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the butyrate backbone, and a key, often broad, signal for the isothiocyanate carbon (-N=C =S) typically found in the range of 125-140 ppm.[23]
-
FTIR: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2050-2150 cm⁻¹, along with a strong absorption for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.
Conclusion
Ethyl 3-isothiocyanatobutyrate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the straightforward synthesis of a diverse range of compounds, particularly thiourea derivatives and heterocyclic systems. The established reactivity of the isothiocyanate group, coupled with the potential for further modification of the ester moiety, makes this compound a compelling building block for the development of novel molecules with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
-
Thiourea derivatives with pharmacological properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ethyl isothiocyanate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Khidre, R. E., & Rita, M. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry, 22(6).
- Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed Central.
- Biological Applications of Thiourea Deriv
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). PubMed Central.
-
A suggested mechanism for the synthesis of thiazole derivative 11. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyan
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
-
ethyl isocyanide. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central.
-
ChemInform Abstract: Synthesis of Ethyl 4-Isothiocyanatobutanoate Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central.
- Synthesis and biological evaluation of thiosemicarbazone deriv
- Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi. (n.d.). PubMed.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Synthesis and Biological Evaluation of 3-thiosemicarbazoneacetyl Coumarin derivatives as Antioxidant. (n.d.). Research Journal of Pharmacy and Technology.
- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020).
Sources
- 1. echemi.com [echemi.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of aryloxyethyl thiocyanate derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. glaserr.missouri.edu [glaserr.missouri.edu]
- 24. researchgate.net [researchgate.net]
- 25. Ethyl isobutyrate(97-62-1) 13C NMR spectrum [chemicalbook.com]
